

Application Note: FT-IR Spectroscopic Analysis of 2,6-Difluoro-3-methylphenol

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Compound of Interest

Compound Name: 2,6-Difluoro-3-methylphenol

Cat. No.: B1304721

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of **2,6-Difluoro-3-methylphenol**. It includes a summary of expected vibrational frequencies, a comprehensive experimental protocol for sample analysis, and an interpretation of the spectral data. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction

2,6-Difluoro-3-methylphenol is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its phenolic structure, combined with fluorine and methyl substituents, offers a unique scaffold for the synthesis of novel molecules with potential biological activity. Accurate and reliable analytical methods are essential for its characterization. FT-IR spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule, making it an invaluable tool for structural confirmation. This note details the expected FT-IR spectral features of **2,6-Difluoro-3-methylphenol** and provides a standardized protocol for obtaining its spectrum.

Predicted FT-IR Spectral Data

The FT-IR spectrum of **2,6-Difluoro-3-methylphenol** is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The expected vibrational

frequencies are summarized in the table below. These values are based on typical frequency ranges for the respective functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
3550-3200	O-H stretch (hydrogen-bonded)	Phenolic -OH	Strong, Broad
3100-3000	C-H stretch	Aromatic C-H	Medium to Weak
2960-2850	C-H stretch	Methyl (-CH ₃)	Medium
1620-1580	C=C stretch	Aromatic Ring	Medium to Strong
1500-1450	C=C stretch	Aromatic Ring	Medium to Strong
1470-1430	C-H bend	Methyl (-CH ₃)	Medium
1260-1180	C-O stretch	Phenolic C-O	Strong
1200-1000	C-F stretch	Aryl-F	Strong
900-675	C-H bend (out-of-plane)	Aromatic C-H	Strong

Experimental Protocol: FT-IR Analysis of a Solid Sample

This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of a solid sample like **2,6-Difluoro-3-methylphenol** using the Attenuated Total Reflectance (ATR) or KBr pellet method.

3.1. Materials and Equipment

- FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]
- ATR accessory or KBr pellet press kit
- Spatula

- Mortar and pestle (for KBr method)
- FT-IR grade Potassium Bromide (KBr) (for KBr method)
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes
- Sample: **2,6-Difluoro-3-methylphenol** (solid)[2]

3.2. Procedure: ATR Method

- Background Spectrum: Ensure the ATR crystal is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount of the solid **2,6-Difluoro-3-methylphenol** sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply Pressure: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
- Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

3.3. Procedure: KBr Pellet Method

- Sample Preparation: Grind 1-2 mg of **2,6-Difluoro-3-methylphenol** with approximately 200 mg of dry FT-IR grade KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Background Spectrum: Place the empty pellet holder in the spectrometer and run a background scan.

- **Sample Spectrum Acquisition:** Place the KBr pellet containing the sample into the holder and acquire the FT-IR spectrum.
- **Data Processing:** Process the acquired spectrum (e.g., baseline correction, smoothing) as needed.

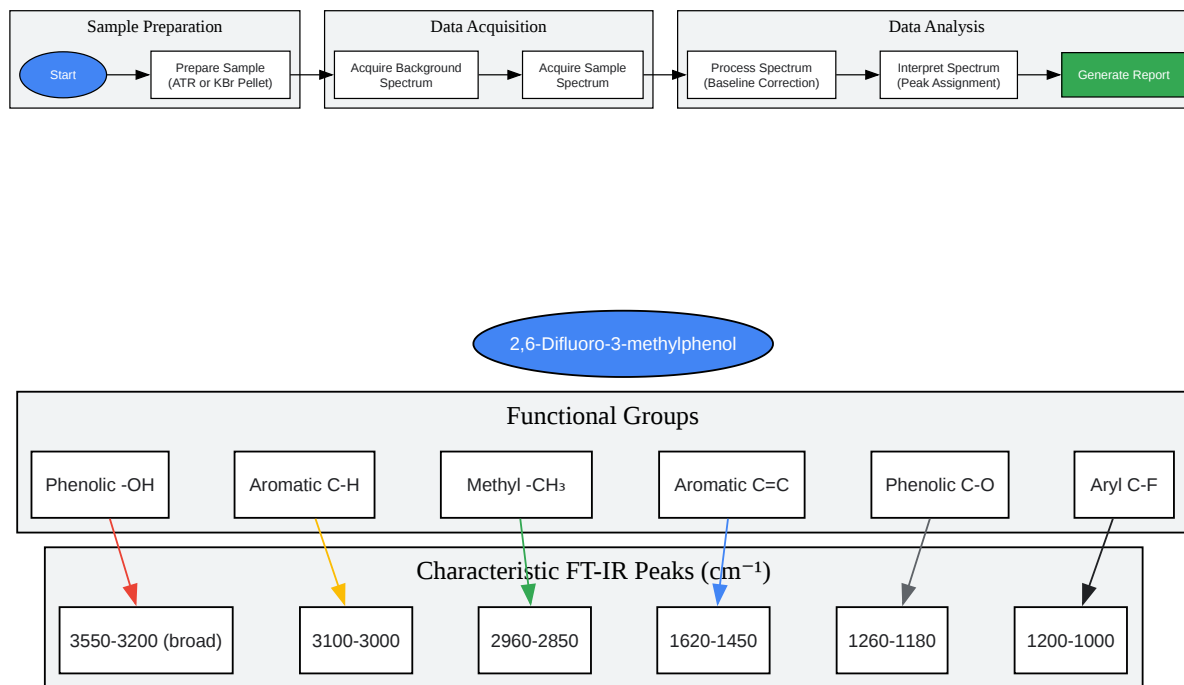
FT-IR Spectrum Interpretation

The FT-IR spectrum of **2,6-Difluoro-3-methylphenol** should exhibit the following key absorption bands:

- **O-H Stretching:** A prominent broad absorption band is expected in the region of 3550-3200 cm^{-1} due to the stretching vibration of the hydrogen-bonded phenolic hydroxyl group.^{[3][4]} The broadness of this peak is a characteristic feature of phenols.^[5]
- **C-H Stretching:** Aromatic C-H stretching vibrations are anticipated to appear as weaker bands in the 3100-3000 cm^{-1} region.^[5] The aliphatic C-H stretching from the methyl group should be observed between 2960 and 2850 cm^{-1} .^[6]
- **Aromatic C=C Stretching:** The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically result in two or more medium to strong bands in the 1620-1450 cm^{-1} range.^{[5][7]}
- **C-H Bending:** The in-plane bending vibration of the methyl C-H bonds is expected around 1470-1430 cm^{-1} . The out-of-plane bending of the aromatic C-H bonds gives rise to strong absorptions in the fingerprint region (900-675 cm^{-1}), which can be indicative of the substitution pattern.
- **C-O Stretching:** A strong absorption band corresponding to the stretching vibration of the phenolic C-O bond should be present in the 1260-1180 cm^{-1} region.^[5]
- **C-F Stretching:** Due to the presence of two fluorine atoms attached to the aromatic ring, strong absorption bands due to C-F stretching are expected in the 1200-1000 cm^{-1} range.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of **2,6-Difluoro-3-methylphenol**.



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